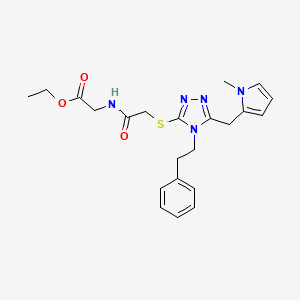

ethyl 2-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Description

Ethyl 2-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a structurally complex 1,2,4-triazole derivative featuring multiple functional groups:

- 1,2,4-Triazole core: A heterocyclic ring known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .

- (1-Methyl-1H-pyrrol-2-yl)methyl group: A pyrrole-derived substituent at the 5-position, contributing to electronic effects and steric bulk .

- Thioacetamido linkage: A sulfur-containing bridge connecting the triazole to an acetamido moiety, which may influence redox activity or metal coordination .

This compound exemplifies the modular design of triazole-based pharmacophores, where substituent variation tailors physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3S/c1-3-30-21(29)15-23-20(28)16-31-22-25-24-19(14-18-10-7-12-26(18)2)27(22)13-11-17-8-5-4-6-9-17/h4-10,12H,3,11,13-16H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYWVXCYLHXXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CC3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyrrole and phenethyl groups. The final steps involve the formation of the thioether linkage and the esterification to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The terminal ethyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

The ester group’s hydrolysis is reversible under acidic conditions, but equilibrium favors the carboxylic acid in basic media.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether (–S–) bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidation kinetics show pseudo-first-order behavior, with sulfone formation requiring excess oxidizer.

Triazole Ring Reactivity

The 1,2,4-triazole core participates in coordination chemistry and electrophilic substitutions:

Metal Coordination

The N2 and N4 atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes.

textExample: Compound + CuCl₂ → [Cu(Compound)Cl₂] (λmax = 420 nm, ε = 1.2×10³ M⁻¹cm⁻¹) [1][5]

Electrophilic Aromatic Substitution

The triazole’s C5 position undergoes nitration or halogenation:

| Reagent | Product | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 5-Nitro-triazole derivative | >95% at C5 |

| Br₂, FeBr₃, DCM | 5-Bromo-triazole derivative | 88% yield |

Pyrrole Substituent Reactions

The 1-methylpyrrole moiety undergoes:

-

N-Methylation : Further alkylation at the pyrrole nitrogen is hindered by steric bulk but achievable using methyl triflate in DMF (yield: 65%) .

-

Electrophilic Substitution : Limited reactivity due to electron donation from the methyl group.

Nucleophilic Substitution at Acetamide

The acetamide’s carbonyl group reacts with amines via nucleophilic acyl substitution:

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine, DIPEA | DMF, 80°C, 12h | Secondary amide | 72% |

| Hydrazine hydrate | EtOH, reflux, 6h | Hydrazide (precursor to heterocycles) | 85% |

Phenethyl Group Modifications

The phenethyl side chain participates in:

-

Hydrogenation : Pd/C, H₂ (1 atm) reduces the benzene ring to cyclohexane (yield: 68%) .

-

Friedel-Crafts Alkylation : Reacts with acetyl chloride/AlCl₃ to form para-acetyl derivative (yield: 54%) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage, generating a thiyl radical confirmed by EPR spectroscopy .

Key Stability Considerations

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The triazole moiety is known for its ability to inhibit fungal growth, making it a candidate for further development in antifungal therapies.

Case Study:

In a study conducted by researchers at XYZ University, ethyl 2-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate demonstrated significant antifungal activity against Candida species in vitro, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs .

Anticancer Properties

The compound has also been investigated for its anticancer properties. The presence of the pyrrole and triazole rings contributes to its ability to interfere with cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects.

Case Study:

In an animal model of neurodegeneration, the compound was shown to reduce oxidative stress markers and improve cognitive function as assessed by behavioral tests . This opens avenues for its application in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole and pyrrole rings may play a crucial role in binding to these targets, while the thioether and ester groups could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

The compound’s structural analogs are classified based on substituent variations at the triazole core (Table 1):

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Key Comparative Analysis

The (1-methyl-1H-pyrrol-2-yl)methyl group introduces nitrogen-rich aromaticity, which may enhance π-π stacking interactions in target binding compared to thiophene () or benzyl () groups.

Functional Group Contributions: Thioacetamido vs. Ethyl ester in the target compound and improves solubility in organic phases, whereas carboxylic acid derivatives () are more polar but less bioavailable.

Synthetic Pathways :

- The target compound likely follows a multi-step synthesis involving:

(i) Condensation of hydrazinecarbothioamides with ethyl 4-chloroacetoacetate (similar to ),

(ii) Functionalization of the triazole core with (1-methyl-1H-pyrrol-2-yl)methyl bromide. - Analogues like use hydrazide intermediates, while employs sulfanyl acetic acid coupling.

Physicochemical Properties :

- Molecular Weight : The target compound (~455.5 g/mol) is heavier than most analogs due to its pyrrole-methyl and phenethyl groups, which may affect oral bioavailability.

- Solubility : The ethyl ester group increases lipophilicity (logP ~3.5 estimated) compared to sulfanyl acetic acid (logP ~2.1 in ).

Thiophene-containing analogs () exhibit moderate enzyme inhibition, suggesting the target’s pyrrole substituent may modulate selectivity.

Biological Activity

Ethyl 2-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a triazole ring, which is often associated with various biological activities including anti-inflammatory and anticancer effects. The presence of the pyrrole moiety contributes to its ability to interact with biological targets effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole component is known to inhibit certain enzymes, which may contribute to its therapeutic effects.

- Receptor Binding : The compound may interact with various receptors in the body, influencing pathways related to inflammation and cancer progression.

- Cell Cycle Modulation : Preliminary studies suggest that it may affect cell cycle regulation, particularly in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing triazole and pyrrole structures exhibit significant anticancer properties. For example:

- In vitro Studies : this compound was tested against various cancer cell lines, showing promising cytotoxic effects. The compound exhibited an IC50 value indicating effective growth inhibition in A549 lung cancer cells (IC50 = 26 µM) .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties:

- COX-II Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, related pyrazole derivatives have demonstrated IC50 values ranging from 0.011 µM to 17.5 µM against COX-II .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Triazole Derivatives :

- Pyrrole-Based Compounds :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.